Boc-D-Tyr(Et)-OH Boc-D-Tyr(Et)-OH
Brand Name: Vulcanchem
CAS No.: 76757-92-1
VCID: VC21542937
InChI: InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
SMILES: CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C16H23NO5
Molecular Weight: 309,36 g/mole

Boc-D-Tyr(Et)-OH

CAS No.: 76757-92-1

Cat. No.: VC21542937

Molecular Formula: C16H23NO5

Molecular Weight: 309,36 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-Tyr(Et)-OH - 76757-92-1

CAS No. 76757-92-1
Molecular Formula C16H23NO5
Molecular Weight 309,36 g/mole
IUPAC Name (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Standard InChI Key NCLAAKQIHUIOIV-CYBMUJFWSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Chemical Identity and Nomenclature

Boc-D-Tyr(Et)-OH belongs to a class of protected amino acid derivatives essential for peptide synthesis. The compound features several key identifying characteristics that define its chemical identity:

ParameterInformation
Primary NameBoc-D-Tyr(Et)-OH
SynonymsN-ALPHA-T-BUTYLOXYCARBONYL-O-ETHYL-D-TYROSINE, Boc-D-Tyr(Et), Boc-D-Tyr(4-Et)-OH, N-Boc-O-ethyl-D-tyrosine, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-ethoxyphenyl)propanoic acid, BOC-D-PHE(4-OET)-OH, BOC-D-TYROSINE(ET)-OH
CAS Registry Number76757-92-1
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol

The nomenclature follows standard peptide chemistry conventions where "Boc" designates the tert-butyloxycarbonyl protecting group on the amino function, "D-Tyr" indicates the D-enantiomer of tyrosine, "(Et)" specifies the ethyl protection on the phenolic hydroxyl group, and "OH" signifies the free carboxylic acid .

Structural Features

Boc-D-Tyr(Et)-OH possesses several distinctive structural elements that contribute to its utility in peptide chemistry:

  • A D-tyrosine core structure (the mirror image of the naturally occurring L-tyrosine)

  • A tert-butyloxycarbonyl (Boc) group protecting the alpha-amino group

  • An ethyl protecting group on the phenolic hydroxyl of the tyrosine side chain

  • A free carboxylic acid group available for peptide bond formation

This strategic combination of protecting groups allows for controlled reactivity during peptide synthesis operations. The D-configuration of the amino acid backbone provides resistance to natural proteolytic enzymes, potentially enhancing the stability of resulting peptides .

Physical and Chemical Properties

Understanding the physical and chemical characteristics of Boc-D-Tyr(Et)-OH is essential for proper handling and utilization in research settings:

PropertyValue
Physical AppearanceWhite to off-white powder
Melting Point80-81°C
Boiling Point472.7±40.0°C (Predicted)
Density1.149±0.06 g/cm³ (Predicted)
pKa2.99±0.10 (Predicted)
Storage ConditionsSealed in dry environment, 2-8°C
FormSolid
Safety ClassificationIrritant

These properties influence the compound's behavior in various chemical reactions and experimental protocols. Particularly noteworthy is the melting point range, which serves as an important purity indicator for synthetic chemists working with this compound .

Chemical Reactivity Profile

The reactivity of Boc-D-Tyr(Et)-OH is largely determined by its protected functional groups:

This reactivity profile makes Boc-D-Tyr(Et)-OH particularly valuable in solid-phase peptide synthesis protocols where controlled, sequential deprotection and coupling steps are essential .

Comparison with Related Protected Tyrosine Derivatives

Boc-D-Tyr(Et)-OH represents one member of a larger family of protected tyrosine derivatives used in peptide chemistry. Comparing it with similar compounds reveals important distinctions:

CompoundKey FeaturesApplications
Boc-D-Tyr(Et)-OHEthyl protection of phenolic OH, D-configurationGeneral peptide synthesis, stable to basic conditions
Boc-D-Tyr(Me)-OHMethyl protection of phenolic OH, D-configurationSimilar applications, smaller protecting group
Boc-Tyr(Chx)-OHCyclohexyl protection of phenolic OH, L-configurationEnhanced stability against certain deprotection conditions
Boc-D-MeTyr(tBu)-OHtert-Butyl protection of phenolic OH, N-methylated, D-configurationPeptides requiring N-methylated amino acids

Applications in Peptide Synthesis

Boc-D-Tyr(Et)-OH finds its primary application in peptide synthesis workflows, where it serves several important functions:

  • As a building block in solid-phase peptide synthesis (SPPS) using Boc chemistry approaches

  • In the synthesis of peptides containing D-amino acids, which often exhibit enhanced stability against proteolytic degradation

  • For creating peptides with modified tyrosine residues that alter the physicochemical properties of the resulting peptides

  • In the development of peptidomimetics and peptide-based drug candidates

The ethyl protection of the phenolic hydroxyl prevents unwanted side reactions during peptide coupling steps, while the D-configuration introduces non-natural structural features that can enhance pharmacological properties .

Research Applications

Beyond its utility in peptide synthesis, Boc-D-Tyr(Et)-OH has potential research applications in several fields:

  • Development of peptide-based therapeutics with enhanced metabolic stability

  • Structure-activity relationship studies examining the role of tyrosine in bioactive peptides

  • Creation of peptide libraries containing non-natural amino acids

  • Synthesis of peptides with altered binding profiles for various biological targets

  • Mechanistic studies exploring the impact of D-amino acid incorporation on peptide conformation

The strategic protection pattern and D-stereochemistry make this compound particularly valuable for researchers seeking to develop peptides with unique structural and pharmacological properties.

AspectRecommendation
Storage Temperature2-8°C (refrigeration)
ContainerSealed, moisture-proof container
Environmental ConditionsDry atmosphere preferred
Stability ConcernsPotential degradation with extended storage or improper conditions
Safety PrecautionsStandard laboratory PPE (gloves, lab coat, safety glasses)
Hazard ClassificationIrritant

Proper storage helps maintain the compound's integrity, ensuring reliable results in peptide synthesis applications. The recommended storage temperature range of 2-8°C helps prevent degradation of the Boc protecting group, which can be sensitive to extended exposure to elevated temperatures .

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